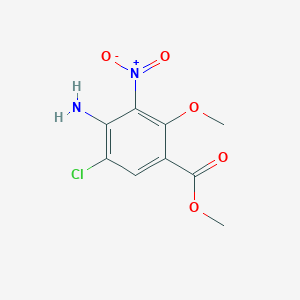

甲基4-氨基-5-氯-2-甲氧基-3-硝基苯甲酸酯

描述

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a chemical compound with significant relevance in scientific research, particularly in organic chemistry and molecular structure analysis.

Synthesis Analysis

The synthesis of related compounds often involves hydrogen bonding and complex molecular interactions. For instance, Portilla et al. (2007) describe the formation of hydrogen-bonded sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through N-H...O and C-H...O hydrogen bonds, demonstrating the intricate nature of such synthesis processes (Portilla et al., 2007).

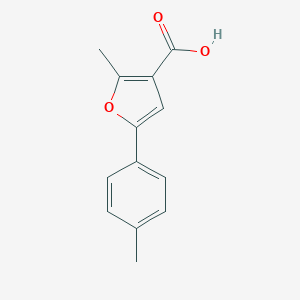

Molecular Structure Analysis

The molecular structure of related compounds, such as those studied by Kam et al. (2020), often exhibits polarized molecular-electronic structures. These structures are determined using various spectroscopic methods, including NMR and IR spectroscopy (Kam et al., 2020).

Chemical Reactions and Properties

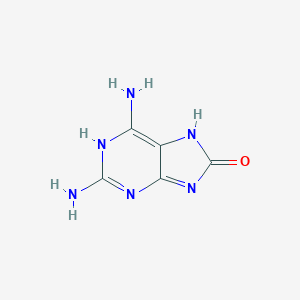

Compounds similar to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate are used as building blocks in the synthesis of various heterocyclic scaffolds, as described by Křupková et al. (2013), who highlight the compound's role in preparing substituted nitrogenous heterocycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystalline forms and hydrogen-bonded structures. This is evident in the work of Quiroga et al. (2008), who describe the hydrogen-bonded framework in related molecules (Quiroga et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and related compounds are characterized by their reactivity in various chemical reactions. The work by Xiao (2007) demonstrates the intermediate role of similar compounds in pharmaceutical synthesis, highlighting their chemical versatility (Xiao, 2007).

科学研究应用

有机化学中的构象研究

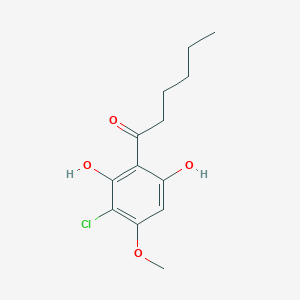

对于邻位取代二苯醚的研究,比如相关化合物甲基4-甲氧基-3-硝基苯甲酸酯,揭示了关于分子构象的见解。研究表明,这些化合物主要采用特定的构象,如“H-内”或“甲氧基-内”,这对于理解分子相互作用和稳定性是重要的(Chandler, Smith, & Moir, 1964)。

在合成过程中的作用

甲基4-氨基-5-氯-2-甲氧基-3-硝基苯甲酸酯及其衍生物被用于合成各种有机化合物。例如,它已被用于合成特定的苯并噁唑酮衍生物,这对于某些药物代谢研究至关重要(Kato & Morie, 1996)。

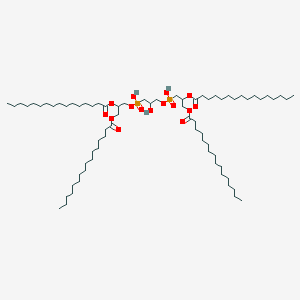

化学溶解度和转移研究

涉及各种硝基苯甲酸衍生物的溶解度研究,包括类似于甲基4-氨基-5-氯-2-甲氧基-3-硝基苯甲酸酯的化合物,已经进行,以了解它们在不同溶剂中的行为。这项研究对于药物和化工处理的发展至关重要(Hart et al., 2015)。

细胞毒性药剂的开发

已经探索了甲基4-氨基-5-氯-2-甲氧基-3-硝基苯甲酸酯的某些衍生物的细胞毒性特性。这项研究对于开发新的化疗药剂以及了解结构变化如何影响生物活性至关重要(Elomri et al., 1999)。

染料的制备

甲基4-氨基-5-氯-2-甲氧基-3-硝基苯甲酸酯参与染料的合成。研究表明,这种化合物的衍生物可以用于制备在各个行业中应用的酸性染料,展示了该化合物在应用化学中的多功能性(Kitajima, Kadoya, Maeda, & Oshima, 1970)。

属性

IUPAC Name |

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKJDKMQBJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477514 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |

CAS RN |

457947-61-4 | |

| Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

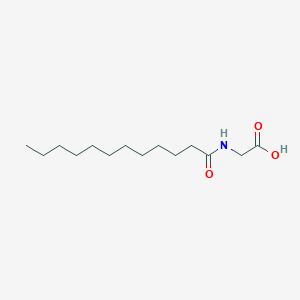

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)